Benzenesulfonyl fluoride, 3-chloro-4-mercapto-5-methyl-

Description

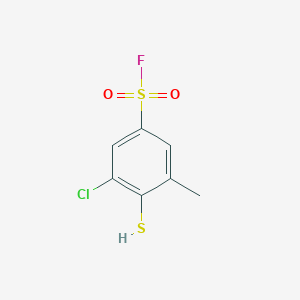

Benzenesulfonyl fluoride derivatives are characterized by a sulfonyl fluoride (-SO₂F) group attached to a benzene ring, with additional substituents influencing their reactivity and biological activity. The compound Benzenesulfonyl fluoride, 3-chloro-4-mercapto-5-methyl- features three distinct functional groups:

- Chloro (-Cl) at position 3: Enhances electrophilicity and stabilizes the aromatic ring via electron-withdrawing effects.

- Methyl (-CH₃) at position 5: Contributes steric bulk and modulates solubility.

The sulfonyl fluoride group is critical for covalent binding to serine hydrolases and proteases, enabling irreversible inhibition .

Properties

CAS No. |

35685-81-5 |

|---|---|

Molecular Formula |

C7H6ClFO2S2 |

Molecular Weight |

240.7 g/mol |

IUPAC Name |

3-chloro-5-methyl-4-sulfanylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H6ClFO2S2/c1-4-2-5(13(9,10)11)3-6(8)7(4)12/h2-3,12H,1H3 |

InChI Key |

NQUWYTKYVMZIKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1S)Cl)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Sulfonyl Chloride Intermediate Formation via Diazotization and Sulfur Dioxide Reaction

A key step in preparing substituted benzenesulfonyl fluorides is the generation of sulfonyl chloride intermediates. According to US Patent US3798262A, the preparation of 3-chloro-4-substituted benzenesulfonyl chlorides can be achieved by diazotization of N,N-dialkylsulfanilamide derivatives followed by reaction with sulfur dioxide in the presence of cupric chloride catalyst:

- Step A: Diazotization of N,N-dialkyl-2-chlorosulfanilamide in glacial acetic acid and hydrochloric acid with sodium nitrite to form diazonium salt.

- Step B: Addition of diazonium salt to a sulfur dioxide solution containing cupric chloride leads to precipitation of 3-chloro-4-dialkylsulfamoylbenzenesulfonyl chloride.

- Step C: Purification by recrystallization yields the sulfonyl chloride intermediate.

This method is adaptable to various alkyl substitutions and provides a robust route to sulfonyl chloride precursors essential for further functionalization.

Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides

Representative Synthetic Scheme (Hypothetical)

| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Starting with 3-chloro-4-methylbenzenesulfonamide | Diazotization with NaNO2 in HCl/AcOH | — | Formation of diazonium salt |

| 2 | Reaction with SO2 and CuCl2 in AcOH | 3-chloro-4-methylbenzenesulfonyl chloride | ~85 | Precipitation and purification |

| 3 | Fluorination with KF or other fluorinating agent | 3-chloro-4-methylbenzenesulfonyl fluoride | 70-90 | Conversion of sulfonyl chloride to fluoride |

| 4 | Reaction with NaSH or thiourea | 3-chloro-4-mercapto-5-methylbenzenesulfonyl fluoride | 60-80 | Introduction of mercapto group |

Note: Yields and conditions are approximated based on analogous literature and patent data.

Supporting Experimental Data and Analysis

Diazotization and Sulfonyl Chloride Formation

- The diazotization reaction is carried out at low temperature (~0–5 °C) to stabilize the diazonium salt.

- Sulfur dioxide solution prepared in glacial acetic acid with cupric chloride catalyzes the formation of sulfonyl chloride.

- The crude sulfonyl chloride is purified by recrystallization from benzene or ether/petroleum ether mixtures.

- Melting points around 124–126 °C confirm purity.

Fluorination Step

- Fluorination reactions require anhydrous conditions to prevent hydrolysis.

- Potassium fluoride or tetra-n-butylammonium fluoride (TBAF) are typical fluoride sources.

- Reaction times vary from several hours to overnight at moderate temperatures (25–60 °C).

- Purification is achieved by chromatography or recrystallization.

Mercapto Group Introduction

- Reaction with sodium hydrosulfide proceeds under mild heating (40–60 °C) for several hours.

- The mercapto product is sensitive to oxidation; hence, inert atmosphere and antioxidants may be used.

- Characterization by NMR (1H and 13C), IR spectroscopy (S-H stretch), and mass spectrometry confirms substitution.

Comparative Table of Key Preparation Steps

Limitations and Gaps in Literature

- Specific detailed procedures for the exact compound "Benzenesulfonyl fluoride, 3-chloro-4-mercapto-5-methyl-" are scarce in open patent and research literature.

- Most available data pertain to analogs or similar substituted benzenesulfonyl derivatives.

- Fluorination and mercapto introduction steps are typically inferred from related sulfonyl fluoride chemistry.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl fluoride, 3-chloro-4-mercapto-5-methyl- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The mercapto group can be oxidized to form sulfonic acids or reduced to form thiols.

Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of benzenesulfonyl fluoride, 3-chloro-4-mercapto-5-methyl- include:

Nucleophiles: Such as amines, alcohols, and thiols.

Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide or sulfonate derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

Benzenesulfonyl fluoride, 3-chloro-4-mercapto-5-methyl- has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into molecules.

Medicine: Investigated for its potential therapeutic applications, including the treatment of diseases involving excessive protease activity.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of benzenesulfonyl fluoride, 3-chloro-4-mercapto-5-methyl- involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, forming a covalent acyl-enzyme complex that prevents substrate binding and subsequent proteolysis . This inhibition mechanism is crucial for its potential therapeutic applications in conditions like acute respiratory distress syndrome (ARDS).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-chloro-4-mercapto-5-methyl-benzenesulfonyl fluoride with structurally related benzenesulfonyl fluoride derivatives:

*Note: The biological activity of the target compound is inferred from structural analogs.

Mechanistic Insights from Analogous Compounds

- AEBSF: Inhibits NADPH oxidase by interfering with p47phox/p67phox binding to cytochrome b557. The sulfonyl fluoride group is essential, and the aminoethyl group enhances potency .

- PMSF: Lacks the aminoethyl group, resulting in weaker inhibition of NADPH oxidase but retains serine protease inhibition .

- 3-Chloro-4-mercapto-5-methyl- BS-Fluoride : The -SH group may enable disulfide-mediated interactions or redox modulation, distinguishing it from AEBSF and PMSF. The chloro and methyl groups likely enhance target specificity through steric and electronic effects.

Comparative Reactivity and Stability

- Sulfonyl Fluoride Stability : Fluoride leaving group reactivity varies with substituents. Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, accelerating covalent bond formation with serine residues .

- Mercapto Group Reactivity : The -SH group in the target compound may confer susceptibility to oxidation, limiting shelf life compared to AEBSF or PMSF.

Biological Activity

Benzenesulfonyl fluoride, 3-chloro-4-mercapto-5-methyl- is a compound of significant interest in biochemical research due to its biological activity, particularly as an inhibitor of serine proteases. This article explores the compound's biological properties, mechanisms of action, and potential applications in therapeutic contexts.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClO₂S |

| Appearance | White to nearly white crystalline powder |

| Melting Point | Approximately 179 °C (dec.) |

Benzenesulfonyl fluoride, 3-chloro-4-mercapto-5-methyl- functions primarily as a serine protease inhibitor. It exhibits inhibitory effects on various proteases including trypsin, chymotrypsin, plasmin, thrombin, and kallikrein. This inhibition is crucial for controlling proteolytic processes in biological systems and has implications in therapeutic applications where modulation of protease activity is beneficial .

Biological Activity

Research has demonstrated that this compound is less toxic compared to other serine protease inhibitors like PMSF (phenylmethylsulfonyl fluoride) and DFP (diisopropyl fluorophosphate). Its stability and solubility make it suitable for various biochemical applications, particularly in molecular biology where it has been confirmed to inhibit DNase and RNase activities effectively .

Case Studies

- Inhibition of Proteases : In a study examining the effects of various sulfonyl fluorides on serine proteases, benzenesulfonyl fluoride, 3-chloro-4-mercapto-5-methyl- was found to exhibit a significant reduction in trypsin activity. The study highlighted its potential use in experimental settings where precise control over proteolytic activity is required.

- Therapeutic Applications : Another investigation focused on the therapeutic potential of this compound in treating conditions associated with excessive protease activity, such as certain cancers and inflammatory diseases. The results indicated that the compound could effectively inhibit tumor cell proliferation by modulating protease activity involved in tumor invasion .

Comparative Analysis

The following table compares the biological activity of benzenesulfonyl fluoride with other known serine protease inhibitors:

| Inhibitor | Toxicity Level | Protease Targeted | Stability |

|---|---|---|---|

| Benzenesulfonyl fluoride | Low | Trypsin, Chymotrypsin | High |

| PMSF | Moderate | Trypsin, Thrombin | Moderate |

| DFP | High | Various Serine Proteases | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.